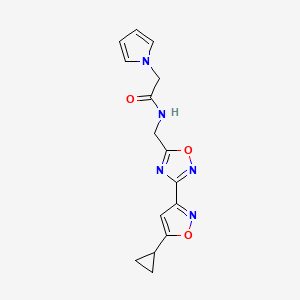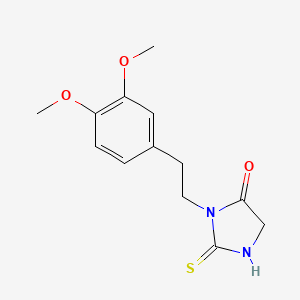
3-(3,4-二甲氧基苯乙基)-2-硫代咪唑烷-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dimethoxyphenethyl)-2-thioxoimidazolidin-4-one is a complex organic compound. It is related to 3,4-Dimethoxyphenethylamine , which is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also structurally similar to mescaline which is 3,4,5-trimethoxyphenethylamine .
Synthesis Analysis
The synthesis of similar compounds has been reported in literature . For instance, phenethylamine-based urea derivatives bearing fluoro, methoxy, and methyl groups have been synthesized . The synthesis involved the use of phenethylamine, a precursor of dopamine and related compounds .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various techniques such as 1H-NMR, 13C-NMR, IR, and X-ray single-crystal determination . For example, the triazole compound, 5-benzyl-4-(3,4-dimethoxyphenethyl)-2H-1,2,4-triazol-3(4H)-one, was found to crystallize in the monoclinic space group P21 .科学研究应用
生物活性与药物化学
噻唑烷-4-酮以其显著的生物活性而闻名,并作为药物化学中的特权支架。它们表现出广泛的生物学特性,包括抗氧化、抗癌、抗炎、镇痛、抗惊厥、抗糖尿病、抗寄生虫、抗微生物、抗结核和抗病毒活性。噻唑烷-4-酮的多功能性,突出表现在它们与各种生物靶标的相互作用,使其在设计新药方面极具价值。不同取代基对生物活性的影响一直是研究的主题,目的是优化这些化合物作为药物的更高功效 (Mech, Kurowska, & Trotsko, 2021)。
合成开发与绿色方法
噻唑烷-4-酮衍生物的合成,包括 3-(3,4-二甲氧基苯乙基)-2-硫代咪唑烷-4-酮,随着时间的推移而发展。从 19 世纪中叶开始,已经开发出各种合成方法,其中纳入了绿色化学原理。这些方法旨在最大程度地减少对环境的影响,并提高这些生物活性化合物的合成效率。噻唑烷-4-酮的历史和合成发展有据可查,展示了它们的药理学重要性和治疗各种疾病的潜力 (Santos, Jones Junior, & Silva, 2018)。
抗氧化活性
对噻唑烷-4-酮衍生物的抗氧化活性的研究表明,这些化合物对自由基表现出很强的清除作用。这种中和活性氧的能力表明,噻唑烷-4-酮,通过延伸,诸如 3-(3,4-二甲氧基苯乙基)-2-硫代咪唑烷-4-酮之类的化合物,可能对氧化损伤提供保护作用,这是各种慢性疾病发展的一个关键因素 (Kładna et al., 2014)。
在癌症和代谢疾病中的应用
代谢疾病(如糖尿病)与阿尔茨海默病之间的联系已经得到探索,噻唑烷二酮类药物在治疗策略中显示出前景。这些化合物通过影响胰岛素抵抗和缺乏,可能与阿尔茨海默病中涉及的分子途径相互作用。这突出了噻唑烷-4-酮在治疗代谢紊乱和神经退行性疾病方面的更广泛应用,表明了药物开发的多学科方法 (Li, Song, & Leng, 2015)。
安全和危害
Safety data sheets for related compounds indicate that they can be hazardous. For instance, 3,4-Dimethoxyphenyl isothiocyanate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
属性
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-17-10-4-3-9(7-11(10)18-2)5-6-15-12(16)8-14-13(15)19/h3-4,7H,5-6,8H2,1-2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTAOHXMKFNFPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)CNC2=S)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-sulfanylideneimidazolidin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

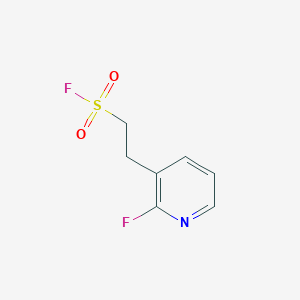
![5-amino-N-[(2-chlorophenyl)(cyano)methyl]-1-(propan-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2567194.png)
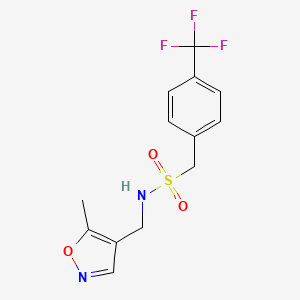
![3-(4-Chlorobenzyl)-6-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2567196.png)
![5-(3-methoxyphenyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2567199.png)
![4-(N,N-dimethylsulfamoyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2567200.png)
![4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2567203.png)
![3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B2567204.png)
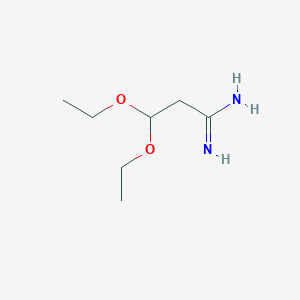
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-butyl-6-oxopyridazine-3-carboxamide;hydrochloride](/img/structure/B2567208.png)
![1-(4-Methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one](/img/structure/B2567210.png)
